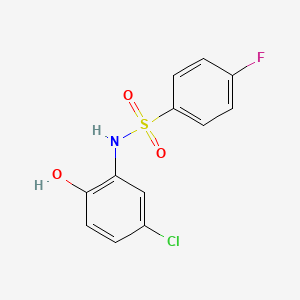

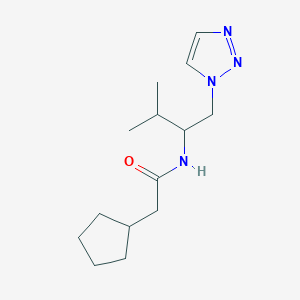

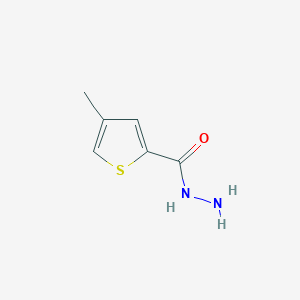

![molecular formula C10H17NO6S B2845984 3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid CAS No. 2228122-96-9](/img/structure/B2845984.png)

3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid (Boc-THZ-OH) is a chemical compound that belongs to the family of thiazolidinones. It is widely used in the field of medicinal chemistry as a building block for the synthesis of various bioactive molecules. Boc-THZ-OH has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases, including cancer.

Scientific Research Applications

Free Volume Manipulation in Polymers

A study by Lin et al. (2020) explored the use of t-BOC as a thermally labile moiety for protecting hydroxyl groups on polymers. The research focused on appending t-BOC onto a polyimide to manipulate its free volume and gas transport properties through solid-state thermal treatments. This free volume manipulation approach highlights the potential of using t-BOC protected moieties to alter physical packing structures and functional properties of polymers, although the study indicated that more robust systems than linear polyimides might be required to preserve the generated free volume architecture (Lin et al., 2020).

Amide Coupling and Peptide Synthesis

Mahmoud et al. (2005) demonstrated the use of a t-BOC protected intermediate during the synthesis of an active ester for peptide coupling. This work illustrates the role of t-BOC in facilitating amide bond formation, a key reaction in peptide synthesis. The study provides insights into the rearrangement and stabilization of active esters, crucial for constructing complex biological molecules (Mahmoud et al., 2005).

Asymmetric Synthesis of Amines

Ellman et al. (2002) highlighted the versatility of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared using tert-butanesulfinamide and can be utilized in the synthesis of a wide range of highly enantioenriched amines. This methodology underscores the importance of t-BOC and related groups in enabling selective synthetic routes to biologically active compounds (Ellman et al., 2002).

Environmental Remediation and Protection

A novel approach to environmental remediation using Fe3C@nitrogen-doped carbon nanotubes/graphene nanosheets was developed by Ma et al. (2019). The study involved tert-butyl alcohol derivatives in the catalytic degradation of Bisphenol A, highlighting the environmental applications of t-BOC derivatives in promoting efficient pollutant removal processes (Ma et al., 2019).

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1,3-thiazinane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6S/c1-10(2,3)17-9(14)11-6-18(15,16)5-4-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKGPTYNFFKJPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CS(=O)(=O)CCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2228122-96-9 |

Source

|

| Record name | 3-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda6,3-thiazinane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Benzo[d][1,3]dioxol-5-yloxy)-5-(p-tolyl)thieno[2,3-d]pyrimidine](/img/structure/B2845903.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2845904.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(6-methoxyquinolin-8-yl)acetamide](/img/structure/B2845913.png)

![2,2,2-Trifluoro-1-[7-(oxiran-2-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2845918.png)

![N-isobutyl-4-(3-methylbutyl)-2-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2845923.png)